

understanding the energy transfer from chlorophyll c to chlorophyll a

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: chlorophyll c

Cat. No.: B1171883

[Get Quote](#)

An In-depth Technical Guide to the Energy Transfer from **Chlorophyll c** to Chlorophyll a

Introduction

In the intricate process of oxygenic photosynthesis, the capture of light energy is orchestrated by a variety of pigments. While chlorophyll a is the primary photosynthetic pigment, acting as the primary electron donor in the reaction centers of photosystems I and II, other pigments, known as accessory pigments, play a crucial role in absorbing light at wavelengths that chlorophyll a does not absorb efficiently.^{[1][2]} **Chlorophyll c**, found alongside chlorophyll a in marine algae such as diatoms and brown algae (Chromista), is a vital accessory pigment that significantly broadens the spectrum of light available for photosynthesis, particularly in the blue-green region which penetrates deeper into the water column.^{[3][4][5]}

This guide provides a detailed technical overview of the fundamental process of excitation energy transfer from **chlorophyll c** to chlorophyll a. This rapid and highly efficient process is central to the photosynthetic success of many aquatic organisms.^[6] We will explore the underlying photophysical mechanism, the structural context of the pigment-protein complexes that facilitate this transfer, quantitative data on its dynamics, and the key experimental protocols used to investigate it. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of photosynthetic energy transfer mechanisms.

The Core Mechanism: Förster Resonance Energy Transfer (FRET)

The primary mechanism governing the transfer of energy from an excited **chlorophyll c** molecule (the donor) to a chlorophyll a molecule (the acceptor) is Förster Resonance Energy Transfer (FRET).^{[7][8][9]} FRET is a non-radiative process where an excited donor molecule transfers its energy to an acceptor molecule through dipole-dipole coupling.^{[10][11]}

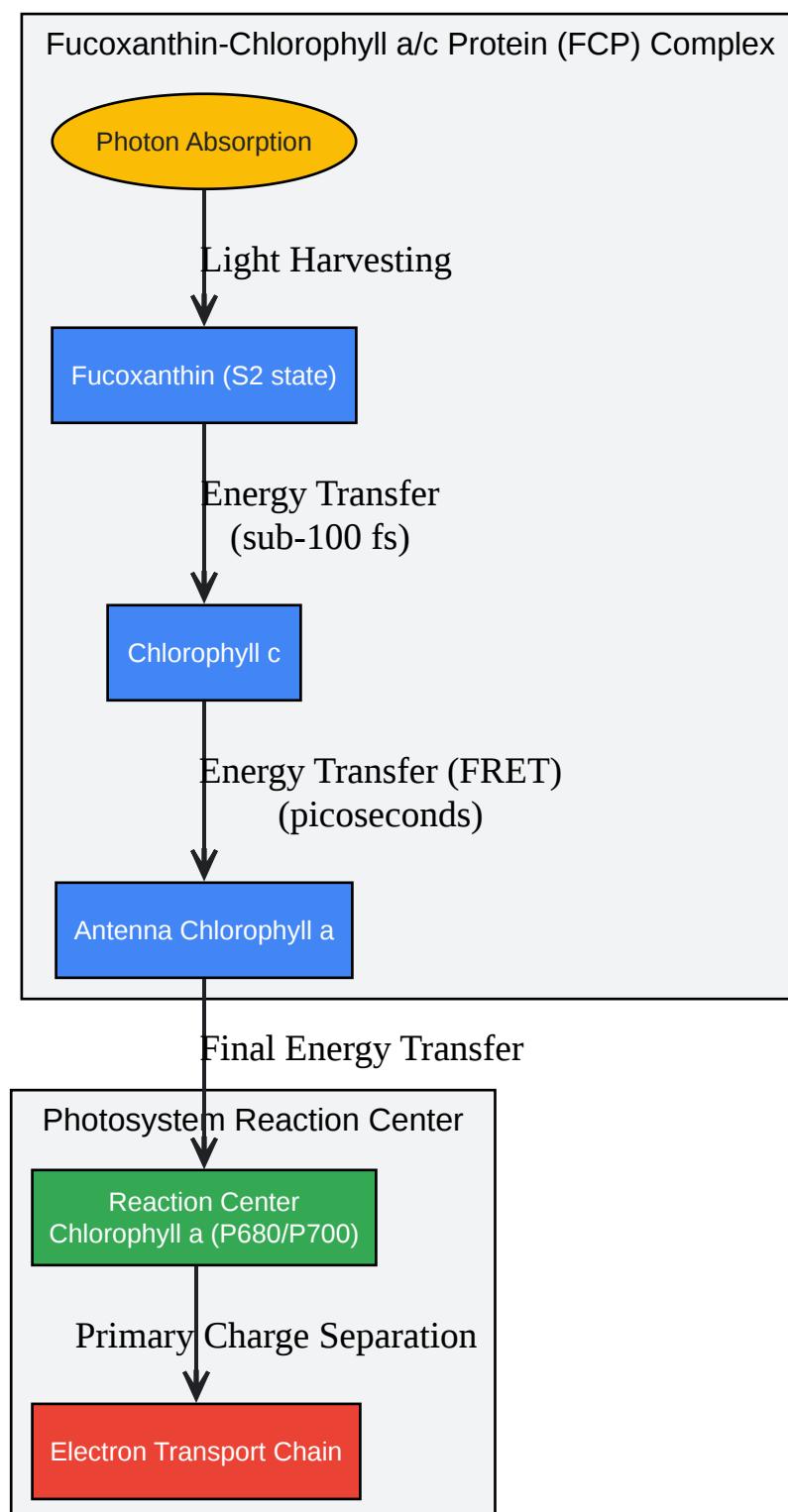
Several key conditions must be met for efficient FRET to occur:

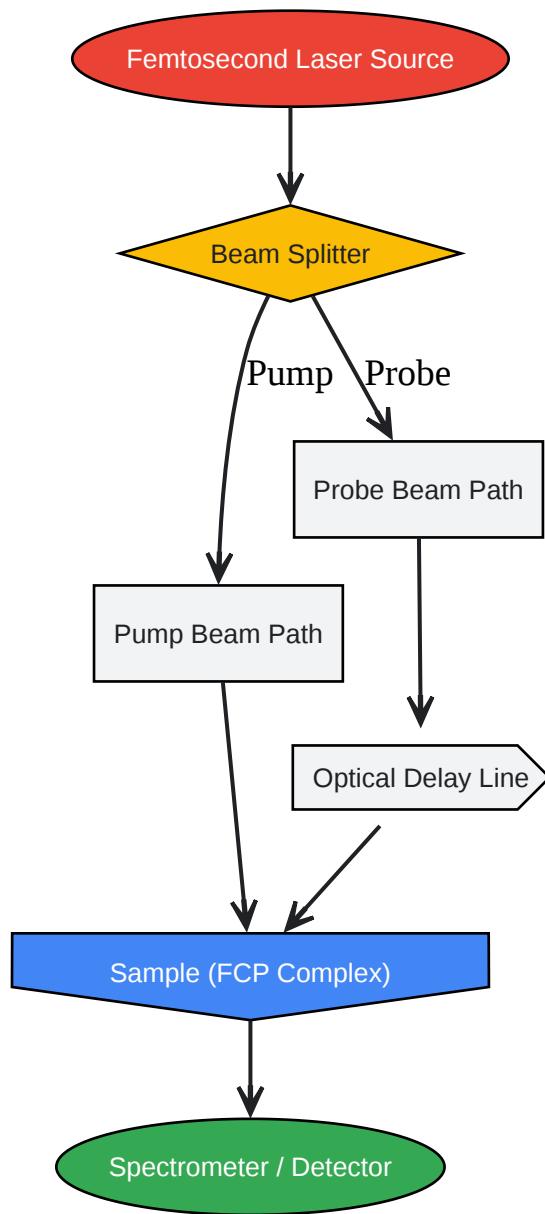
- Proximity: The donor and acceptor molecules must be in close proximity, typically within 1 to 10 nanometers.^{[10][11]} The efficiency of energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor.^[11]
- Spectral Overlap: The emission spectrum of the donor molecule (**chlorophyll c**) must overlap with the absorption spectrum of the acceptor molecule (chlorophyll a).
- Dipole Orientation: The transition dipole moments of the donor and acceptor molecules should be favorably oriented.

In photosynthetic systems, these conditions are exquisitely met by the precise arrangement of pigment molecules within specialized protein scaffolds.^{[7][12]}

The Molecular Machinery: Fucoxanthin-Chlorophyll a/c-Binding Proteins (FCPs)

In diatoms and brown algae, **chlorophyll c** and chlorophyll a molecules do not exist in isolation. They are embedded within light-harvesting complexes (LHCs), specifically the fucoxanthin-chlorophyll a/c-binding proteins (FCPs).^{[3][5]} These transmembrane proteins bind chlorophylls and carotenoids (like fucoxanthin) non-covalently, holding them in a specific three-dimensional arrangement that ensures highly efficient energy transfer.^{[6][13]}


The FCP complexes act as molecular antennae, capturing photons and funneling the excitation energy towards the reaction center.^{[14][15]} The energy transfer cascade within the FCP complex is a multi-step process. Often, energy is first transferred from carotenoids like fucoxanthin to **chlorophyll c**, and then from **chlorophyll c** to chlorophyll a, before finally


reaching the reaction center chlorophylls (P680 in Photosystem II or P700 in Photosystem I).[\[1\]](#) [\[6\]](#)[\[16\]](#) The protein environment plays a critical role in modulating the energy levels of the pigments to create a downhill energy gradient, facilitating directional and efficient energy flow. [\[17\]](#)

The Energy Transfer Pathway

The transfer of light energy from **chlorophyll c** to chlorophyll a is a critical step in the overall light-harvesting process. The general sequence of events is as follows:

- Light Absorption: A photon is absorbed by an accessory pigment, such as fucoxanthin or **chlorophyll c**, within the FCP complex, promoting an electron to an excited state.
- Internal Energy Transfer: The excitation energy migrates among the pigment molecules within the FCP complex. This can involve fucoxanthin → **chlorophyll c** and **chlorophyll c** → **chlorophyll c** transfers.
- Chl c to Chl a Transfer: The crucial step occurs when the excitation energy is transferred from a **chlorophyll c** molecule to a nearby chlorophyll a molecule via FRET.
- Transfer to Reaction Center: The energy now residing on the chlorophyll a molecule is subsequently transferred to the special pair of chlorophyll a molecules (P680 or P700) located in the core of the photosystem's reaction center.[\[1\]](#)[\[16\]](#)
- Charge Separation: Upon excitation, the reaction center chlorophyll initiates the primary photochemical event by donating an electron to the electron transport chain, converting light energy into chemical energy.[\[1\]](#)[\[16\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Chlorophyll a - Wikipedia [en.wikipedia.org]

- 2. alpha-measure.com [alpha-measure.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. archimer.ifremer.fr [archimer.ifremer.fr]
- 6. uniprot.org [uniprot.org]
- 7. Förster energy transfer theory as reflected in the structures of photosynthetic light harvesting systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ks.uiuc.edu [ks.uiuc.edu]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Quantification of Förster resonance energy transfer by monitoring sensitized emission in living plant cells [frontiersin.org]
- 11. Förster resonance energy transfer - Wikipedia [en.wikipedia.org]
- 12. rug.nl [rug.nl]
- 13. vliz.be [vliz.be]
- 14. Photosynthesis - Wikipedia [en.wikipedia.org]
- 15. Photosynthesis - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Khan Academy [khanacademy.org]
- 17. Key Elements of Super-Efficient Energy Transfer in Photosynthesis Studied | Technology Networks [technologynetworks.com]
- To cite this document: BenchChem. [understanding the energy transfer from chlorophyll c to chlorophyll a]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1171883#understanding-the-energy-transfer-from-chlorophyll-c-to-chlorophyll-a>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com